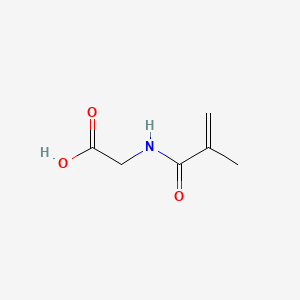

N-Methacryloylglycine

Description

Contextual Significance of N-Methacryloylglycine within Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry due to its hybrid nature. The methacryloyl group provides a reactive site for polymerization, enabling its incorporation into various polymer backbones. The pendant glycine (B1666218) unit, an amino acid, imparts hydrophilicity, biocompatibility, and pH-responsiveness to the resulting polymers. This combination of properties makes NMG-based polymers highly attractive for creating "smart" materials that can respond to environmental stimuli. The amide bond within the NMG structure is also noteworthy for its hydrolytic stability, particularly when compared to ester-based monomers, which is a crucial factor for materials intended for long-term use in aqueous environments. researchgate.net

Interdisciplinary Relevance of this compound-Based Systems

The applications of this compound extend far beyond traditional polymer chemistry, finding relevance in a multitude of interdisciplinary fields. In biomedical engineering, its biocompatibility and ability to form hydrogels make it a candidate for drug delivery systems, tissue engineering scaffolds, and contact lenses. iaea.orgacs.orgmdpi.com The dental industry utilizes NMG in the formulation of self-etching primers and adhesives, where it enhances bonding to tooth structures. jst.go.jpjst.go.jpthejcdp.com Furthermore, its pH-sensitive nature is exploited in the development of sensors and controlled-release systems for various applications. nih.govua.pt

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for N Methacryloylglycine and Its Analogs

Classical Organic Synthesis Approaches to N-Methacryloylglycine

The primary method for synthesizing this compound involves the acylation of the amino acid glycine (B1666218). This approach is a well-established and reliable route to obtaining the desired monomer.

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. prepchem.comspiedigitallibrary.org This method involves the reaction of glycine with methacryloyl chloride in an aqueous alkaline solution. prepchem.comspiedigitallibrary.org Glycine is first dissolved in a sodium hydroxide (B78521) solution, which deprotonates the amino group, making it a more potent nucleophile. prepchem.comspiedigitallibrary.org Methacryloyl chloride is then added simultaneously with additional sodium hydroxide solution to neutralize the hydrochloric acid byproduct that is formed during the reaction. prepchem.com This maintains the alkaline pH necessary for the reaction to proceed efficiently.

The reaction is typically conducted at low temperatures, often below 5°C, to control the exothermic nature of the reaction and to minimize the hydrolysis of the methacryloyl chloride. prepchem.com A polymerization inhibitor, such as hydroquinone, may also be added to prevent the premature polymerization of the methacryloyl group. spiedigitallibrary.org After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. prepchem.com The final product, this compound, is then isolated by acidifying the solution to a pH of approximately 2-3, causing the product to precipitate or to be extracted with an organic solvent like ethyl acetate. prepchem.comspiedigitallibrary.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, pH, and the stoichiometry of the reactants.

Maintaining a low temperature during the addition of methacryloyl chloride is critical to prevent its hydrolysis and other side reactions. prepchem.com The pH of the reaction mixture must be kept alkaline to ensure the nucleophilicity of the glycine and to neutralize the HCl formed. prepchem.comspiedigitallibrary.org However, excessively high pH can promote the hydrolysis of the acid chloride.

The molar ratio of glycine to methacryloyl chloride and sodium hydroxide is also a key factor. A typical procedure uses equimolar amounts of glycine and methacryloyl chloride, with a corresponding amount of sodium hydroxide to maintain the alkaline conditions. prepchem.com One reported synthesis using a 1:1 molar ratio of glycine to methacryloyl chloride resulted in a crystalline product with a yield of 46%. prepchem.com Another procedure, also employing equimolar reactants, reported the synthesis of this compound which was then used to prepare its p-nitrophenyl ester. spiedigitallibrary.org

Post-reaction workup, including acidification and extraction, also plays a significant role in the final yield and purity. prepchem.comspiedigitallibrary.org Recrystallization from a suitable solvent, such as ethyl acetate, can be used to obtain a highly pure, crystalline product. google.com

Table 1: Summary of this compound Synthesis Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Glycine, Methacryloyl Chloride, Sodium Hydroxide | Acylation of the amino acid. prepchem.comspiedigitallibrary.org |

| Solvent | Water | Dissolves glycine and sodium hydroxide. prepchem.comspiedigitallibrary.org |

| Temperature | Below 5°C during addition | Minimizes hydrolysis of methacryloyl chloride. prepchem.com |

| pH | Alkaline | Maintains nucleophilicity of glycine and neutralizes HCl. prepchem.comspiedigitallibrary.org |

| Workup | Acidification and Extraction | Isolation and purification of the product. prepchem.comspiedigitallibrary.org |

Schotten-Baumann Reaction Principles in this compound Synthesis

Synthesis of this compound Derivatives for Specific Functionalities

Derivatives of this compound are synthesized to introduce specific functionalities for applications such as drug delivery and polymer modification. These derivatives often involve the activation of the carboxylic acid group or the extension of the glycine moiety into a dipeptide.

This compound can be converted into an activated ester, such as the p-nitrophenyl ester (MA-Gly-ONp), to facilitate its reaction with nucleophiles like amines. spiedigitallibrary.org This is a common strategy for creating reactive monomers that can be polymerized and then subsequently modified. nih.govtandfonline.com

The synthesis of MA-Gly-ONp typically involves the reaction of this compound with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The reaction is usually carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature. google.com The DCC activates the carboxylic acid of this compound, allowing it to be attacked by the hydroxyl group of p-nitrophenol. The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction mixture and can be removed by filtration. google.com The final product is then purified, often by crystallization. google.com

These activated monomers are valuable in polymer chemistry, for example, in the synthesis of copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) and MA-Gly-ONp by radical polymerization. spiedigitallibrary.orgnih.gov The p-nitrophenyl groups in the resulting polymer can then be displaced by other molecules, such as drugs or targeting ligands. nih.gov

To create monomers with extended peptide chains, this compound can be coupled with other amino acids or peptides. A common example is the synthesis of N-methacryloylglycylglycine (MA-GG).

The synthesis of N-methacryloylglycylglycine follows a similar principle to the synthesis of this compound itself, using the Schotten-Baumann reaction. prepchem.com In this case, the starting material is the dipeptide glycylglycine (B550881) instead of glycine. prepchem.com Glycylglycine is dissolved in an aqueous sodium hydroxide solution and reacted with methacryloyl chloride at a low temperature (0-5°C). prepchem.com A polymerization inhibitor like p-methoxyphenol may be added. prepchem.com The resulting N-methacryloylglycylglycine precipitates from the reaction mixture and can be purified by crystallization from water, yielding a white solid. prepchem.com One reported synthesis using this method achieved a yield of 70.8%. prepchem.com

These oligopeptide-containing monomers are used to synthesize polymers with biodegradable side chains, which can be important for applications in drug delivery and tissue engineering. rsc.orgacs.orgnih.gov For instance, copolymers containing N-methacryloylglycylglycine have been synthesized for these purposes. rsc.orgacs.orgnih.gov

Table 2: Research Findings on this compound Derivatives

| Derivative | Synthesis Method | Key Findings |

|---|---|---|

| This compound p-nitrophenyl ester (MA-Gly-ONp) | Reaction of this compound with p-nitrophenol using DCC as a coupling agent. google.com | Used to synthesize reactive copolymers for subsequent modification with other molecules. spiedigitallibrary.orgnih.gov |

| N-Methacryloylglycylglycine (MA-GG) | Schotten-Baumann reaction of glycylglycine with methacryloyl chloride. prepchem.com | Creates monomers with dipeptide side chains for the synthesis of polymers with biodegradable components. rsc.orgacs.orgnih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | NMG |

| Glycine | |

| Methacryloyl chloride | |

| Sodium hydroxide | |

| Hydrochloric acid | |

| Ethyl acetate | |

| Hydroquinone | |

| This compound p-nitrophenyl ester | MA-Gly-ONp |

| p-Nitrophenol | |

| Dicyclohexylcarbodiimide | DCC |

| Tetrahydrofuran | THF |

| Dicyclohexylurea | DCU |

| N-(2-hydroxypropyl)methacrylamide | HPMA |

| N-Methacryloylglycylglycine | MA-GG |

| Glycylglycine |

Polymerization Mechanisms and Kinetics of N Methacryloylglycine

Free Radical Polymerization of N-Methacryloylglycine

Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. fujifilm.com While it is a straightforward technique, it typically yields polymers with broad molecular weight distributions and limited architectural control.

The initiation of free radical polymerization is typically achieved by the decomposition of an initiator molecule to generate active radical species. fujifilm.com The choice of initiator is critical as it influences the polymerization rate, the molecular weight of the resulting polymer, and the reaction conditions required. The most common initiators are azo compounds and organic peroxides, which decompose upon heating or UV irradiation. fujifilm.com

Table 1: Common Initiators for Free Radical Polymerization of Methacrylates

| Initiator | Common Abbreviation | Typical Decomposition Temperature (°C) | Notes |

|---|---|---|---|

| Azobisisobutyronitrile | AIBN | 60-80 | Widely used due to its first-order decomposition kinetics and non-generation of oxygenated residues. fujifilm.com |

| Benzoyl Peroxide | BPO | 70-90 | Can induce chain transfer to the initiator, potentially affecting polymer structure. researchgate.net |

| Potassium Persulfate | KPS | 50-70 | A water-soluble initiator, suitable for emulsion or solution polymerization in aqueous media. ripublication.com |

The choice of solvent can have a profound impact on the free radical polymerization of functional monomers like this compound, which is capable of forming hydrogen bonds. For polar monomers such as acrylamide (B121943), methacrylamide (B166291), and N,N-dimethylacrylamide, the polymerization rate is significantly influenced by the solvent medium. researchgate.net In particular, polar, protic solvents like water have been shown to dramatically accelerate the rate of polymerization. researchgate.net

This acceleration is primarily attributed to the formation of hydrogen bonds between the solvent molecules and the monomer/propagating radical. researchgate.net These interactions can affect the reactivity of the monomer and the propagating chain end. For acrylamide and methacrylamide, computational studies have shown that water molecules can stabilize the transition state of the propagation step, thereby increasing the propagation rate constant (k_p). It is expected that this compound, with its amide and carboxylic acid groups, would exhibit similar behavior. The use of polar solvents can increase the polymerization rate by an order of magnitude compared to non-polar or less polar organic solvents. researchgate.net

Table 2: Influence of Solvent on Polymerization Rate for Polar Monomers

| Monomer | Solvent | Relative Polymerization Rate | Primary Reason for Effect |

|---|---|---|---|

| N,N-Dimethylacrylamide | Water | High | Hydrogen bonding between water and the amide carbonyl group stabilizes the propagating radical. researchgate.net |

| N,N-Dimethylacrylamide | THF, DMF, Acetonitrile | Moderate to Low | Weaker solvent-monomer interactions compared to water. researchgate.net |

| Acrylamide | Water | High | Water-mediated hydrogen bonds create more stable and feasible transition states for propagation. |

Initiator Systems and Their Influence on Polymerization Outcomes

Controlled Radical Polymerization (CRP) Techniques for this compound Systems

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst. The catalyst reversibly activates a dormant polymer chain (an alkyl halide) to generate a propagating radical. The control over the polymerization stems from the low, persistent concentration of active radicals, which suppresses irreversible termination reactions.

ATRP has been successfully applied to the polymerization of various methacrylate (B99206) monomers. nih.gov For functional monomers like this compound, ATRP can be used to create well-defined homopolymers and block copolymers. For instance, ATRP has been employed to graft poly(N-methacryloyl glycine) from nanocellulose surfaces, indicating its suitability for this monomer system. dntb.gov.ua The choice of solvent can also be critical in ATRP, as it can affect the catalyst's activity and solubility, thereby influencing polymerization control. nih.gov

Table 3: Example of a Typical ATRP System for Methacrylates

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | The building block of the polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides the alkyl halide dormant species. |

| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex that activates the initiator. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the metal salt and tunes the catalyst's reactivity. |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through a degenerative chain transfer process. fujifilm.com The key component in RAFT is a chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates). Propagating radicals add to the CTA, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization, leaving the original propagating chain in a dormant state.

RAFT is highly tolerant of various functional groups and reaction conditions, making it suitable for complex monomers like N-methacryloyl amino acids. researchgate.net Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has been specifically used to polymerize various N-methacryloyl amino acids, including this compound. researchgate.net This method allows for polymerization under mild conditions, yielding polymers with excellent control over molecular weight and low dispersity (Đ < 1.3). fujifilm.comresearchgate.net

Table 4: Example of PET-RAFT Polymerization of N-Methacryloylalanine (a similar monomer)

| Parameter | Value |

|---|---|

| Monomer | N-Methacryloylalanine |

| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |

| Photocatalyst | fac-[Ir(ppy)₃] |

| Solvent | DMSO |

| Light Source | Blue LED (460 nm) |

| Final Dispersity (Đ) | ~1.25 |

Data synthesized from findings on similar N-methacryloyl amino acids. researchgate.net

Nitroxide-Mediated Polymerization (NMP) was one of the first CRP techniques discovered. It relies on the reversible homolytic cleavage of a C-ON bond in an alkoxyamine to generate a propagating carbon-centered radical and a stable nitroxide radical. wikipedia.org The nitroxide acts as a persistent radical that reversibly traps the growing polymer chain, maintaining a low concentration of active species.

While NMP is very effective for monomers like styrene, its application to methacrylates has historically been challenging. nih.gov The main issue is the slow rate of C-ON bond cleavage and a competing side reaction of disproportionation of the methacrylate propagating radical. This often leads to poor control and low polymerization rates. However, significant progress has been made by developing new nitroxides. Second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), have shown much-improved performance for the controlled polymerization of methacrylates. nih.gov Although specific studies on the NMP of this compound are not widely reported, the strategies developed for other methacrylates would be the starting point for achieving controlled polymerization of this monomer via NMP.

Table 5: Comparison of Nitroxides for Methacrylate Polymerization

| Nitroxide | Abbreviation | Control over Methacrylate Polymerization | Key Issues |

|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Poor | Very low equilibrium constant (K_eq), leading to slow polymerization and poor control. nih.gov |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Systems

Specific Polymerization Processes for Tailored Materials

The functional characteristics of this compound, combining a polymerizable methacrylate group with a biocompatible amino acid moiety, make it a versatile monomer for creating specialized materials through various polymerization techniques. These processes allow for the synthesis of polymers with properties tuned for specific applications, ranging from biomedical composites to modified natural polymers.

In situ polymerization is a powerful technique where a monomer is polymerized directly within a pre-existing network or matrix, resulting in an interpenetrating polymer network (IPN) composite. This method has been effectively used with this compound to create advanced composite materials, particularly with biocompatible scaffolds like bacterial cellulose (B213188) (BC).

The process typically involves swelling the porous matrix, such as a BC hydrogel, with an aqueous solution containing the this compound monomer, a cross-linking agent, and a polymerization initiator. The polymerization is then initiated, often by heat or other stimuli, causing the poly(this compound) to form as an entangled network within the cellulose nanofibers. This method preserves the three-dimensional structure of the original scaffold. acs.orgelspub.com

Research has shown that the in situ polymerization of this compound within the entangled strands of bacterial cellulose yields transparent and flexible composite membranes. These composites exhibit excellent tensile properties, conferred by the reinforcing bacterial cellulose network, and possess the pH-responsive characteristics of the poly(this compound) component. Current time information in Bangalore, IN. This pH sensitivity makes them highly suitable for controlled drug delivery systems. For instance, a composite film of BC and poly(this compound) demonstrated a low release of a model drug (diclofenac) at acidic pH (2.1) but a significantly higher release rate at neutral pH (7.4), highlighting its potential for oral or transdermal drug delivery applications. Current time information in Bangalore, IN.

The table below summarizes findings from in situ polymerization of this compound and analogous methacrylate monomers within bacterial cellulose networks.

| Monomer | Matrix | Key Findings | Resulting Properties | Reference |

| This compound | Bacterial Cellulose (BC) | Polymerization within the BC network produced transparent, flexible membranes. | Excellent tensile properties, non-cytotoxic, pH-sensitive drug release. | |

| Methacryloyl Glycine (B1666218) | Bacterial Cellulose (BC) | Composite films showed pH-dependent swelling and drug release. | Controlled and pH-sensitive delivery of diclofenac (B195802). | Current time information in Bangalore, IN. |

| Glycidyl Methacrylate (GMA) | Bacterial Cellulose (BC) | In situ free-radical polymerization yielded homogeneous nanocomposites. | Good thermal stability (up to 270 °C) and viscoelastic properties. | elspub.com |

| 2-Hydroxyethyl Methacrylate (HEMA) | Bacterial Cellulose (BC) | The BC network was used as a template for polymerization. | Resulting hydrogels were tough and suitable for applications like cartilage-like tissue. | tci-thaijo.org |

Graft copolymerization is a method used to modify the surface properties of a polymer by covalently bonding new polymer chains ("grafts") onto the main polymer backbone. This technique is particularly useful for altering the characteristics of natural polymers. This compound has been identified as a suitable monomer for grafting onto substrates like natural rubber to enhance their hydrophilicity. google.com

Natural rubber (NR) is inherently hydrophobic, which limits its applications where interaction with aqueous media is required. tci-thaijo.org By grafting hydrophilic polymers derived from monomers like this compound onto the NR backbone, the surface can be rendered more water-compatible. The general mechanism involves creating active radical sites on the natural rubber polymer chain, which then initiate the polymerization of the graft monomer. This is typically achieved using chemical initiators (redox systems) or high-energy radiation. tci-thaijo.orgsunderland.ac.uk

While specific studies detailing the precise kinetics of this compound grafting onto natural rubber are not extensively documented in publicly available literature, the process follows established principles for vinyl monomer grafting. A typical system would involve preparing a natural rubber latex emulsion, adding the this compound monomer, and then introducing a redox initiator system, such as cumene (B47948) hydroperoxide and tetraethylene pentamine, to start the polymerization at a controlled temperature. tci-thaijo.org The resulting graft copolymer would feature poly(this compound) chains attached to the polyisoprene backbone of the natural rubber.

The table below outlines typical conditions used for the graft copolymerization of analogous vinyl monomers onto natural rubber, which would be applicable for this compound.

| Parameter | Typical Value/Condition | Description | Reference |

| Initiation System | Redox Initiators (e.g., t-BHPO, CHPO/TEPA) | Creates free radicals on the rubber backbone to initiate graft polymerization. | tci-thaijo.orgsunderland.ac.uk |

| Reaction Medium | Latex / Emulsion | Allows for efficient mixing and heat transfer during polymerization. | tci-thaijo.org |

| Temperature | 40 - 70 °C | Controlled temperature to manage the rate of initiation and polymerization. | sunderland.ac.uk |

| Monomer to Rubber Ratio | Variable | This ratio is adjusted to control the grafting efficiency and the properties of the final product. | tci-thaijo.org |

Radiation-induced polymerization is a clean and efficient method for synthesizing polymers and hydrogels without the need for chemical initiators or catalysts, which is particularly advantageous for biomedical applications. mdpi.commdpi.com High-energy radiation, such as gamma (γ) rays from a Cobalt-60 source, is used to generate free radicals from water molecules (radiolysis) or directly on the monomer itself, which then initiate polymerization. mdpi.comvt.edu

This technique has been successfully applied to this compound to produce hydrogels with properties tailored for drug delivery and other biomedical uses. mdpi.cominternationaljournalssrg.org The polymerization of this compound can be initiated by radiation to form thermo- and pH-responsive gels. internationaljournalssrg.org The resulting hydrogels can exhibit a lower critical solution temperature (LCST), making them responsive to changes in temperature, a valuable property for smart drug delivery systems.

The process involves exposing an aqueous solution of this compound to a specific dose of gamma radiation. The radiation dose is a critical parameter that influences the degree of polymerization and crosslinking, and thus the mechanical properties and swelling behavior of the final hydrogel. mdpi.com Doses in the range of 15 to 25 kGy are often found to be optimal for achieving sufficient gel content and desired network structure. mdpi.com The resulting poly(this compound) networks are highly pure, as no potentially toxic initiator residues are present.

The table below summarizes typical parameters for the radiation-induced polymerization of methacrylate-based monomers.

| Parameter | Typical Value/Condition | Description | Reference |

| Radiation Source | Cobalt-60 (60Co) Gamma Source | Provides high-energy photons to induce polymerization and crosslinking. | mdpi.com |

| Absorbed Dose | 5 - 50 kGy | The total amount of energy absorbed; controls the extent of reaction and crosslinking. A dose of 25 kGy is often optimal. | mdpi.com |

| Atmosphere | Inert (e.g., Argon) | Oxygen is removed from the reaction mixture as it can inhibit free-radical polymerization. | mdpi.com |

| Solvent | Water or Water/Ethanol Mixtures | The solvent system can influence monomer solubility and the final properties of the hydrogel. | mdpi.com |

Polymer Structures and Architectures Derived from N Methacryloylglycine

Homopolymers of N-Methacryloylglycine: Structural Characterization

Homopolymers of this compound, referred to as poly(this compound) (PNMG), are typically synthesized through free radical polymerization of the NMG monomer. The resulting polymer consists of repeating this compound units.

The structural characterization of PNMG often involves techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure. Inelastic Neutron Scattering (INS) combined with Density Functional Theory (DFT) calculations has also been utilized to gain deeper insights into the structure and dynamics of such polymers. mdpi.comresearchgate.net Nanocomposites of poly(N-methacryloyl glycine) with bacterial cellulose (B213188) have been prepared via in situ free radical polymerization, resulting in materials with enhanced mechanical properties and thermal stability compared to the homopolymer alone. grafiati.com

Table 1: Structural Characterization Techniques for Poly(this compound)

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the polymer backbone. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the incorporation of the this compound monomer. |

| Inelastic Neutron Scattering (INS) | Offers insights into the vibrational and dynamic properties of the polymer chains. mdpi.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Used to determine thermal properties such as the glass transition temperature. researchgate.net |

Copolymers and Terpolymers Involving this compound

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications. These copolymers can exhibit a range of architectures, including random, block, and graft copolymers.

Copolymers of this compound and N-(2-hydroxypropyl)methacrylamide (HPMA) are of significant interest, particularly in the biomedical field. HPMA is known for its biocompatibility and non-immunogenicity. researchgate.net The copolymerization of NMG with HPMA can be achieved through radical polymerization. tandfonline.com These copolymers can be designed as drug carriers, where the NMG units can be used for attaching therapeutic agents. nih.gov The properties of these copolymers, such as their aggregation behavior and photosensitizing efficiencies, can be influenced by factors like pH and the nature of the side chains. tandfonline.com

A patent describes the preparation of copolymers based on N-substituted acrylamides and methacrylamides, including N-(2-hydroxypropyl)methacrylamide, which can be copolymerized with monomers like nitrophenyl methacryloylglycylglycinate. google.com

This compound can be copolymerized with methacrylic acid (MAA) and its derivatives. atamanchemicals.comepo.org MAA is an unsaturated monocarboxylic acid that readily undergoes polymerization. atamanchemicals.com Copolymers of NMG with other acrylic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) have also been studied. researchgate.net These copolymers can be synthesized to create materials with specific functionalities. For instance, the inclusion of NMG, an acidic monomer, can influence the interaction of the resulting polymer with biological structures like collagen. researchgate.net The protonation behavior and solution properties of such copolymers are complex and depend on the specific comonomers used. acs.org

Table 2: Examples of Monomers Copolymerized with this compound

| Monomer | Resulting Copolymer Properties/Applications |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Biocompatible copolymers for drug delivery systems. researchgate.nettandfonline.comnih.govgoogle.com |

| Methacrylic Acid (MAA) | Functional polymers with enhanced adhesive or rheological properties. atamanchemicals.comepo.org |

| 2-hydroxyethyl methacrylate (HEMA) | Copolymers with potential applications in dental adhesives and biomaterials. researchgate.net |

| N-phenylmethacrylamide | Optically active copolymers with specific chiroptical properties. acs.org |

Block copolymers containing this compound segments can be synthesized to create materials with self-assembling properties. cas.cz These amphiphilic block copolymers can form various nanostructures, such as micelles and polymersomes, in aqueous solutions. grafiati.comcas.cz Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to synthesize well-defined block copolymers with amino acid-based monomers. researchgate.net The resulting block copolymers can exhibit stimuli-responsive behavior, such as changes in their lower critical solution temperature (LCST), depending on the block composition and length. researchgate.net

Copolymers with Methacrylic Acid and Acrylic Acid Derivatives

Hydrogel Formation and Network Structures

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. biorxiv.orgnih.gov this compound is a valuable component in the formation of hydrogels due to its hydrophilic nature and the presence of functional groups that can participate in crosslinking.

Chemically crosslinked hydrogels are formed through the creation of covalent bonds between polymer chains, which provides greater mechanical stability compared to physically crosslinked gels. researchgate.net The formation of this compound-based hydrogels typically involves the use of a crosslinking agent that reacts with the functional groups of the polymer chains.

A common method for crosslinking polymers containing carboxylic acid groups, such as those derived from NMG or methacrylic acid, is through the use of crosslinkers that can react with these groups. For instance, in the preparation of nanocomposites, N,N'-methylenebis(acrylamide) (MBA) has been used as a crosslinking agent in the in situ free radical polymerization of this compound in the presence of bacterial cellulose. grafiati.com

The crosslinking process can also be initiated by photopolymerization, where a photoinitiator generates free radicals upon exposure to light, leading to the polymerization and crosslinking of monomers and macromers. biorxiv.org While the specific crosslinking of NMG hydrogels via this method is not detailed in the provided context, it is a general mechanism for forming hydrogels from methacryloyl-functionalized materials. biorxiv.org Another approach involves using molecules with at least two reactive functional groups that can form bridges between polymer chains. nih.gov

In some systems, citric acid has been used as a non-toxic crosslinking agent for polysaccharides, where it forms ester bonds with hydroxyl groups on the polymer chains upon heating. researchgate.net While not directly applied to NMG in the provided results, this highlights the principle of using multi-functional molecules to create crosslinked networks.

Table 3: Common Crosslinking Approaches for Hydrogels

| Crosslinking Type | Mechanism | Example Crosslinker |

| Chemical Crosslinking | Formation of covalent bonds between polymer chains. researchgate.net | N,N'-methylenebis(acrylamide) (MBA) grafiati.com |

| Photocrosslinking | Light-induced polymerization and crosslinking using a photoinitiator. biorxiv.org | Not specified for NMG |

| Ionic Crosslinking | Electrostatic interactions between charged polymer chains and multivalent ions. youtube.com | Not specified for NMG |

Macroporous Hydrogel Fabrication

Macroporous hydrogels derived from this compound (NMG) are characterized by a network of interconnected pores, which are significantly larger than the molecular mesh size of the polymer network itself. These pores facilitate rapid swelling kinetics and efficient mass transfer of solutes and even cells, making them suitable for various biomedical applications. The fabrication of these structures often involves techniques that induce phase separation during the polymerization process.

Common methods for creating macroporous hydrogels include cryogelation, particulate leaching, and polymerization-induced phase separation (PIPS). researchgate.netbiorxiv.org In the context of NMG, copolymerization is a frequent strategy. For instance, thermo- and pH-responsive copolymers have been synthesized using this compound (referred to as MA-Gly) and other monomers. yok.gov.tr The fabrication process can be designed so that as the new polymer forms, it separates from the solvent, creating polymer-rich domains that form the pore walls and solvent-rich domains that become the macropores after solvent removal.

One approach involves preparing an initial monomer mixture containing NMG, a comonomer, a cross-linking agent like N,N'-methylenebis(acrylamide), and an initiator in a specific solvent or solvent mixture. researchgate.net By carefully selecting the solvent and polymerization conditions (e.g., temperature), the process can be guided to form a heterogeneous, macroporous structure instead of a conventional, homogeneous hydrogel. yok.gov.tr For example, the cryogelation technique involves freezing the monomer solution before or during polymerization. researchgate.net Ice crystals act as porogens; upon thawing, they leave behind an interconnected network of macropores within the hydrogel structure. While specific studies on pure NMG cryogels are not prevalent, this method is a principal route for fabricating macroporous hydrogels from various monomers. researchgate.net

The resulting macroporous NMG-containing hydrogels exhibit properties that are directly related to their structure, such as high porosity and interconnected pores, which are crucial for applications requiring rapid fluid transport and cell infiltration. nih.govresearchgate.net

Nanocomposite Architectures Utilizing this compound

This compound is a valuable monomer for creating advanced nanocomposite architectures due to its functional groups—the polymerizable methacrylate group, the hydrophilic carboxyl group, and the hydrogen-bonding amide group. These features facilitate strong interactions with various nanofillers, leading to materials with enhanced and often tunable properties.

The integration of poly(this compound) (PNMG) with nanocellulose, particularly bacterial cellulose (BC), has led to the development of robust, pH-sensitive nanocomposites. nih.govsemanticscholar.org Bacterial cellulose is an attractive nanomaterial due to its high purity, high crystallinity, excellent mechanical strength, and a pre-existing, highly porous three-dimensional network structure. mdpi.comnih.gov

The most common fabrication method involves the in situ free-radical polymerization of this compound monomer directly within the swollen BC hydrogel network. nih.govmdpi.com In this process, a pristine BC membrane is first immersed in an aqueous solution of the NMG monomer, a cross-linker (e.g., N,N′-methylenebis(acrylamide)), and a polymerization initiator. nih.gov The polymerization is then initiated, typically by heat, causing the PNMG polymer to form and become physically entangled and interpenetrated within the cellulose nanofibril network. acs.org

These resulting PNMG/BC nanocomposite membranes are transparent and exhibit a synergistic combination of properties from both components. acs.org The BC network provides exceptional mechanical and viscoelastic properties, while the PNMG component imparts pH-responsiveness and high water-uptake capacity. nih.govsemanticscholar.org Research has shown that these composites are non-cytotoxic and demonstrate pH-sensitive behavior, making them promising for controlled drug delivery systems. nih.govmdpi.com For example, the drug diclofenac (B195802) was shown to be retained within the nanocomposite at an acidic pH of 2.1 and released at a neutral pH of 7.4. nih.govsemanticscholar.org

Table 1: Research Findings on Poly(this compound)/Bacterial Cellulose Nanocomposites

| Property | Finding | Source |

| Fabrication Method | In situ free radical polymerization of NMG within the BC network. | nih.govmdpi.com |

| Thermal Stability | Materials display good thermal stability up to 200°C. | nih.gov |

| Mechanical Properties | Young's Modulus: 3.5–4.9 GPa. | nih.gov |

| Viscoelastic Properties | Storage Modulus: >700 MPa. | nih.gov |

| Water Uptake | The nanocomposites exhibit a high water uptake capacity. | nih.govsemanticscholar.org |

| Biocompatibility | Found to be non-cytotoxic to HaCaT cells over a 72-hour period. | nih.gov |

| pH-Responsiveness | Drug release is minimal at acidic pH (2.1) and significantly higher at neutral pH (7.4), demonstrating pH-responsive behavior. | nih.govsemanticscholar.org |

This compound is utilized in the formulation of organic-inorganic hybrid materials, particularly in the field of dental science. google.com These materials combine the properties of an organic polymer matrix with an inorganic filler, creating composites with tailored mechanical strength, adhesion, and biocompatibility.

A prominent example is the use of NMG as a functional monomer in self-etching dental adhesives and primers. allenpress.com In this application, the organic component is the polymerizable resin containing NMG, and the inorganic component is the hydroxyapatite (B223615) mineral of the tooth's dentin and enamel. jst.go.jp The carboxylic acid group of the NMG monomer can chemically interact with the calcium ions in the hydroxyapatite. allenpress.com This interaction, which can involve the formation of stable monomer-Ca salts, is crucial for establishing a durable bond between the restorative material and the tooth structure. allenpress.comjst.go.jp

The synthesis of these hybrid structures occurs in situ upon application. The adhesive, a solution of monomers including NMG, is applied to the tooth surface. The acidic NMG monomer etches the tooth surface by demineralizing the hydroxyapatite, creating a microscopic roughness for micromechanical interlocking. Simultaneously, it establishes chemical bonds through the ionic interaction between its carboxyl group and the calcium of the hydroxyapatite. allenpress.comjst.go.jp Subsequent light-curing polymerizes the methacrylate groups, locking the organic polymer matrix onto the inorganic tooth structure and forming a stable hybrid layer at the interface.

Table 2: this compound in Organic-Inorganic Hybrid Dental Systems

| Component | Role/Interaction | Source |

| Organic: this compound (NMG) | Acts as a functional, acidic monomer in the adhesive resin. | allenpress.com |

| The methacrylate group provides a site for polymerization (curing). | researchgate.net | |

| The carboxylic acid group etches the tooth surface and interacts ionically with calcium. | allenpress.comjst.go.jp | |

| Inorganic: Dentin (Hydroxyapatite) | Provides the inorganic substrate (Ca²⁺ ions) for chemical bonding. | jst.go.jp |

| Resulting Hybrid Structure | An "ionomer system" or hybrid layer is formed at the adhesive-dentin interface. | google.com |

| Characterized by micromechanical interlocking and chemical ionic bonding. | allenpress.com |

Advanced Characterization of Poly N Methacryloylglycine and Its Composites

Spectroscopic Analysis of N-Methacryloylglycine Polymers and Composites

Spectroscopic techniques are fundamental in identifying the molecular structure and interactions within PMGly and its composites.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the polymerization of this compound (MGly) and for analyzing the interactions within its composites. The in-situ polymerization of MGly within a bacterial nanocellulose (BC) network, for instance, has been verified using FTIR-ATR (Attenuated Total Reflectance) spectroscopy. bohrium.com This technique is sensitive to the vibrational modes of molecules and can detect changes in chemical structure, making it ideal for monitoring polymerization reactions. plos.orgrad-med.com

In studies of PMGly/BC nanocomposites, FTIR analysis confirms the presence of the polymer within the cellulose (B213188) matrix. bohrium.comnih.gov The spectra of the nanocomposites show characteristic bands of both the cellulosic substrate and the PMGly, indicating a successful composite formation. bohrium.com For example, in a study involving a different but related polymer system, poly(N-maleoyl glycine-co-acrylic acid), FTIR was used to observe a slight change in the intensity of the C=O signal at 1695 cm⁻¹, suggesting an interaction between the titanium dioxide (TiO₂) nanoparticles and the carboxylate groups of the polymer. researchgate.net

FTIR is also instrumental in studying hydrogen bonding within methacrylate-based polymers. nih.gov The strength and nature of these noncovalent interactions significantly influence the material's properties. nih.gov By analyzing shifts in the characteristic vibrational bands, such as those for hydroxyl (O-H) and carbonyl (C=O) groups, researchers can infer the extent and type of hydrogen bonding present. nih.govresearchgate.net

The following table summarizes key FTIR findings for PMGly and related composites:

| Material/System | Key FTIR Findings | Reference |

| PMGly/BC Nanocomposites | Confirmed in-situ polymerization of MGly within the BC network. | bohrium.com |

| PMGly/BC Nanocomposites | Showed characteristic bands of both cellulosic substrate and PMGly. | bohrium.com |

| Poly(N-maleoyl glycine-co-acrylic acid)/TiO₂ | Observed a slight change in the C=O signal intensity, indicating interaction. | researchgate.net |

| Methacrylate (B99206) Polymers | Used to study hydrogen bonding by analyzing O-H and C=O band shifts. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of atoms within a material. cas.cz In the context of this compound and its polymers, both ¹H NMR and ¹³C NMR are valuable techniques. acs.orgprepchem.com

¹³C NMR, in particular, has been crucial in understanding the adhesion mechanisms of resins primed with this compound to dentin. researchmap.jpjst.go.jp Studies have used ¹³C NMR techniques, specifically by observing spin-lattice relaxation times (T₁), to investigate the adsorption characteristics of N-methacryloyl-ω-amino acids (NMωAs) with a model oligopeptide for collagen. nih.gov The addition of NMωAs resulted in a decrease in the T₁ values of specific carbonyl carbons in the model peptide, indicating the formation of hydrogen-bonded interactions. nih.gov This demonstrates that the amide and/or carboxylic acid groups of the NMωAs adsorb to the collagen model. nih.gov

Solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectroscopy has been employed to characterize PMGly/BC nanocomposites. bohrium.com This technique confirmed the in-situ polymerization of MGly inside the BC network and showed that the nanocomposites maintained the essential features of the cellulosic substrate with a homogeneous dispersion of the PMGly matrix. bohrium.com

The following table presents a summary of NMR findings for this compound and its polymers:

| Technique | System Studied | Key Findings | Reference |

| ¹³C NMR (T₁ relaxation) | N-methacryloyl-ω-amino acids and collagen model | Demonstrated hydrogen-bonded interactions, crucial for adhesion. | nih.gov |

| Solid-state ¹³C CP/MAS NMR | PMGly/BC nanocomposites | Confirmed in-situ polymerization and homogeneous dispersion of PMGly. | bohrium.com |

| ¹H NMR and ¹³C NMR | N-acryl amino acid polymers | Confirmed the structure of the synthesized polymers. | acs.org |

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the structural dynamics and, particularly, the hydrogen bonding in materials. mdpi.comepj-conferences.org Unlike optical spectroscopies like infrared and Raman, INS signal intensity is directly proportional to the scattering cross-section of the atoms, making it exceptionally sensitive to hydrogen. mdpi.com This makes it an ideal tool for studying hydrogenous materials like polymers. mdpi.comnih.gov

INS experiments, often combined with Density Functional Theory (DFT) calculations, provide detailed vibrational spectra that can be used to validate structural models of complex materials. mdpi.comresearchgate.net In studies of nanocellulose-based composites with poly(methacrylate) derivatives, INS has been used to characterize the interactions between the components. mdpi.comresearchgate.net The differences observed between the INS spectra of the nanocomposites and their individual precursors indicate the strength of interactions. researchgate.net For instance, stronger interactions were noted for ionic poly(methacrylate) derivatives compared to neutral ones. researchgate.net

The technique is also highly effective in studying hydrogen bonding. nih.govnih.govrsc.org The vibrational spectra obtained from INS can reveal shifts in frequencies associated with O-H bonds, providing direct evidence of hydrogen bond formation and strength. rsc.org This information is critical for understanding the forces that govern the structure and properties of polymers and their composites. researchgate.net

The table below highlights the application of INS in the study of polymer composites:

The incorporation of chiral amino acid moieties into polymers can impart them with optical activity, which can be studied using chiroptical techniques like Circular Dichroism (CD). These properties are often linked to the polymer's conformation and its interactions with the surrounding environment.

Studies on optically active polymers, such as those derived from amino acids, have shown that their solution properties and thermosensitivity can be influenced by the chirality of the polymer chains. nih.gov For example, circular dichroism and microcalorimetric measurements of poly[N-(L)-(1-hydroxymethyl)propylmethacrylamide] in water suggested that the soluble polymer chains might be compactly folded due to interactions between the optically active side chains. nih.gov This was in contrast to the polymer synthesized from racemic monomers. nih.gov

The synthesis of polymers from N-acryl amino acid monomers results in optically active materials. acs.orgresearchgate.net The chiroptical properties of these polymers can be a sensitive probe of their secondary structure and how it changes in response to external stimuli.

The following table summarizes key aspects of the chiroptical properties of optically active polymers:

| Polymer System | Technique | Key Findings | Reference |

| Poly[N-(L)-(1-hydroxymethyl)propylmethacrylamide] | Circular Dichroism | Suggested compact folding of polymer chains due to side-chain interactions. | nih.gov |

| Poly(N-acryl amino acids) | N/A | Synthesis from N-acryl amino acid monomers yields optically active polymers. | acs.orgresearchgate.net |

Inelastic Neutron Scattering (INS) for Structural Dynamics and Hydrogen Bonding

Thermodynamic and Phase Behavior Analysis

The thermodynamic properties and phase behavior of poly(this compound) and its hydrogels are critical for understanding their response to environmental changes.

Poly(this compound) (PMGly) contains carboxylic acid groups, which makes its hydrogels sensitive to changes in pH. bohrium.comnih.gov This pH-responsiveness is a key characteristic that governs their swelling behavior and potential applications, such as in drug delivery. bohrium.commater-rep.comscienceopen.com

In PMGly/nanocellulose composites, the water uptake has been shown to vary with pH, increasing at higher pH values. bohrium.com This is because at higher pH, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and an influx of water, causing the hydrogel to swell. nih.gov Conversely, at acidic pH, the carboxylic acid groups are protonated, leading to a more collapsed state. bohrium.com This pH-dependent swelling behavior is a common feature of hydrogels containing acidic comonomers. nih.govresearchgate.net

The swelling and shrinking of these hydrogels are reversible and can be modulated by the pH of the surrounding medium. nih.gov This behavior is crucial for applications like controlled drug release, where the release of a therapeutic agent can be triggered by a change in pH. bohrium.comnih.govsemanticscholar.org For instance, a drug can be retained within the hydrogel at an acidic pH and released at a neutral or basic pH. bohrium.com

The table below details the pH-responsive characteristics of PMGly and related hydrogels:

| Hydrogel System | Stimulus | Observed Behavior | Reference |

| PMGly/Nanocellulose Composites | pH | Increased water uptake at higher pH values. | bohrium.com |

| PMGly/Nanocellulose Composites | pH | Reversible swelling and shrinking. | bohrium.com |

| Poly(hydroxyethyl methacrylate-co-methacrylic acid) | pH | Extensive swelling in high-pH medium due to carboxyl group ionization. | nih.gov |

| Poly(N-acryloyl glycinamide-co-methacrylic acid) | pH | pH-dependent interactions strengthen in acidic conditions. | nih.gov |

Thermo-Responsive Properties (e.g., Upper Critical Solution Temperature)

Polymers that exhibit a phase transition in response to temperature changes are known as thermo-responsive polymers. They are categorized by either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers with UCST are insoluble in a solvent at lower temperatures and become soluble as the temperature is raised. expresspolymlett.commdpi.com This behavior is less common than LCST behavior but has garnered significant interest for various applications. expresspolymlett.com

The thermo-responsive properties of polymers structurally related to poly(this compound), such as poly(N-acryloyl glycinamide) (PNAGA), are well-documented. nih.govresearchgate.net The UCST behavior in these polymers is primarily driven by the formation of intra- and intermolecular hydrogen bonds. nih.govresearchgate.net For PNAGA, the side chain contains two hydrogen-bond donor sites on the nitrogen atoms and two acceptor sites on the oxygen atoms, facilitating these interactions. researchgate.net Below the UCST, strong intermolecular hydrogen bonds cause the polymer to be in a collapsed, insoluble state. As the temperature increases, these bonds are disrupted and replaced by hydrogen bonds with water molecules, leading to the dissolution of the polymer. researchgate.net

The transition temperature can be tuned by copolymerization. For instance, copolymerizing a UCST-type monomer with a hydrophobic monomer can increase the transition temperature, while copolymerization with a hydrophilic monomer can decrease it. researchgate.net

Table 1: Factors Influencing UCST Behavior in Related Polymers

| Factor | Effect on UCST | Mechanism/Reason | Source |

|---|---|---|---|

| Polymer Concentration | UCST shifts to higher temperatures with increasing concentration. | Increased intermolecular interactions at higher polymer concentrations require more thermal energy to overcome. | mdpi.com |

| Molecular Weight | UCST shifts to higher temperatures with increasing molecular weight. | Longer polymer chains have more interaction points, leading to stronger overall intermolecular forces. | mdpi.com |

| Ionic Strength (Salt Conc.) | UCST shifts to lower temperatures with increasing salt concentration (for polyampholytes). | Salt ions screen the electrostatic interactions between polymer chains, facilitating dissolution at lower temperatures. | mdpi.com |

| Presence of Ionic Groups | Can prevent phase separation and conceal UCST behavior. | Ionic repulsion between chains can dominate over the hydrogen bonding that causes phase separation at low temperatures. | researchgate.net |

| Monomer Structure (e.g., Methyl Group) | The extra methyl group in PNMAGA vs. PNAGA helps the polymer dissolve more easily. | The methyl group alters the intra- and intermolecular hydrogen bonding capabilities. | nih.gov |

Protonation Behavior Studies and Acid-Base Properties

The this compound (NMGly) monomer is characterized as an acidic monomer due to the presence of a carboxylic acid group in its glycine (B1666218) moiety. researchgate.net This functional group is central to its acid-base properties and the pH-responsive behavior of its corresponding polymer, poly(this compound). The protonation state of this carboxylic acid is dependent on the pH of the surrounding medium. In acidic conditions (low pH), the carboxyl group is protonated (-COOH), whereas in neutral or basic conditions (higher pH), it becomes deprotonated to form a carboxylate anion (-COO⁻).

This pH-dependent protonation is crucial for the functionality of materials incorporating poly(this compound). For example, composite films of bacterial cellulose and poly(methacryloyl glycine) have demonstrated pH-sensitive drug release. mdpi.com These films exhibited a much higher drug release rate at a pH of 7.4 compared to a pH of 2.1. mdpi.com This behavior is attributed to changes in the polymer network's swelling, driven by the protonation state of the carboxyl groups. At higher pH, the deprotonated carboxylate groups lead to electrostatic repulsion between the polymer chains, causing the network to swell and release the entrapped drug. mdpi.com

Furthermore, the acidic nature of NMGly is a key factor in its interactions with other components, such as its strong electrostatic interaction with positively charged collagen at an acidic pH of 3. researchgate.net The hydrolytic stability of the amide bond in NMGly has been found to be greater than that of the ester bond in methacrylate monomers like 2-hydroxyethyl methacrylate (HEMA), particularly in acidic aqueous solutions. researchgate.net

Interactions with Biological Components

Adsorption Effects on Protein Stability (e.g., Type I Collagen)

The interaction between this compound (NMGly) and proteins, particularly Type I collagen, has been investigated to understand its effects on protein structural stability. researchgate.net Studies using differential scanning calorimetry (DSC) to measure the denaturation temperature (Td) of bovine tendon collagen (BTC) have shown that NMGly destabilizes the protein's triple-helical structure. researchgate.net

Table 2: Effect of this compound (NMGly) on the Denaturation Temperature (Td) of Type I Collagen

| Monomer | Concentration Profile | Effect on Collagen Td | Postulated Interaction Mechanism | Source |

|---|---|---|---|---|

| This compound (NMGly) | Two-step decrease | Significantly destabilizes the collagen triple helix, lowering its Td. The rate of decrease is initially very high. | Strong electrostatic attraction between the acidic monomer and positively charged collagen (at pH 3), in addition to other interactions. | researchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | Linear decrease | Linearly destabilizes the collagen triple helix with increasing concentration. | Adsorption onto the collagen surface, leading to destabilization. | researchgate.net |

Complexation with Ions (e.g., Copper(II) Ions)

The structure of poly(this compound), with its pendant carboxylate groups, provides sites for the complexation of metal ions. The interaction of polymers containing carboxylate groups, such as poly(acrylic acid) and poly(methacrylic acid), with divalent cations like copper(II) (Cu²⁺) has been well-established. acs.orgacs.org These studies show that the carboxyl groups on the polymer chain coordinate with the Cu²⁺ ions, forming metal-polyelectrolyte complexes. acs.orgacs.org

Research on a closely related polymer, poly(N-methacryloyl-L-alanine), has also demonstrated its interaction with Cu²⁺ ions. capes.gov.br Given the structural similarity, poly(this compound) is expected to exhibit comparable behavior. The complexation typically involves the formation of coordination bonds between the copper ion and the carboxylate groups of the glycine units. The stability and structure of these complexes are influenced by factors such as the pH of the solution, which affects the protonation of the carboxyl groups, and the concentration of both the polymer and the metal ions. The formation of these complexes can significantly alter the physical properties of the polymer solution or hydrogel, such as its viscosity, swelling behavior, and spectroscopic characteristics.

Table 3: Summary of Copper(II) Ion Complexation with Related Carboxylate-Containing Polymers

| Polymer | Key Findings | Relevant Functional Group | Source |

|---|---|---|---|

| Poly(acrylic acid) | Forms complexes with Cu²⁺ ions. The study investigated the equilibrium and formation constants of these complexes. | Carboxylic Acid (-COOH) | acs.org |

| Poly(methacrylic acid) (cross-linked) | Forms complexes with copper, with the nature of the complex depending on the degree of neutralization of the polyacid. | Carboxylic Acid (-COOH) | acs.org |

| Poly(N-methacryloyl-L-alanine) | Demonstrated interaction with Cu²⁺ ions, studied via potentiometric and spectroscopic methods. | Carboxylic Acid (-COOH) | capes.gov.br |

Functional Applications of N Methacryloylglycine Based Polymers and Composites

Biomaterials Development

The integration of N-MAG into polymer networks has been a significant focus in the development of novel biomaterials. Its ability to be polymerized, often in combination with other monomers or biopolymers, results in materials with enhanced properties suitable for interaction with biological systems.

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in biomedical applications due to their structural similarity to the native extracellular matrix (ECM). nih.govmdpi.com N-Methacryloylglycine is utilized in the formulation of advanced hydrogels, contributing to their structure and function. These hydrogels create a moist environment conducive to healing, facilitate nutrient and waste transport, and can be designed to be biocompatible and biodegradable. nih.govbiochempeg.com

Polymers based on N-MAG can be combined with other materials, such as bacterial nanocellulose, to create composite hydrogels with superior mechanical and viscoelastic properties. bohrium.comua.pt For instance, composites of poly(N-methacryloyl glycine) (PMGly) and bacterial nanocellulose (BC) have been developed that exhibit high water uptake capacity, good thermal stability (up to 200°C), and significant mechanical strength, with a Young's modulus ranging from 3.5 to 4.9 GPa. bohrium.comua.ptnih.gov The hydrophilic and porous nature of these hydrogels makes them suitable for wound dressings, as they can absorb exudate while protecting the wound bed. biochempeg.com The development of such cost-effective and biocompatible soft dressings is a significant area of research, with hydrogels offering a platform for promoting epithelialization, angiogenesis, and collagen deposition during the healing process. nih.gov

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. The methacryloyl group in N-MAG makes it valuable for creating crosslinked polymer networks essential for fabricating these scaffolds.

N-MAG can be incorporated into hydrogel scaffolds to enhance their properties for specific tissue engineering applications. For example, it has been used in the development of composite materials with bacterial cellulose (B213188), which itself is a promising biopolymer for scaffolds due to its unique 3D network of nanofibers that mimics the collagen network in tissues. researchgate.net The resulting composite materials show improved mechanical properties compared to the individual components. researchgate.net The ability to tailor the porosity and mechanical characteristics of these scaffolds is crucial for regulating cell behavior and tissue regeneration. rsc.org Research into nanocomposite hydrogels, such as those combining gelatin methacryloyl (GelMA) with nanohydroxyapatite, highlights the importance of creating scaffolds with high structural fidelity for applications like bone tissue engineering. nih.gov While not directly using N-MAG, this research underscores the utility of the methacrylate (B99206) group for creating UV-crosslinkable scaffolds that support osteogenic differentiation. nih.gov

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial materials for applications ranging from wound dressings to food packaging. nih.govresearchgate.net While native nanocellulose does not possess antimicrobial activity, it can be combined with bioactive molecules to create antimicrobial materials. nih.gov this compound can be part of composite systems designed for this purpose.

For example, polymers derived from N-MAG have been incorporated into bacterial nanocellulose (BNC) films. scribd.com Although the primary function described in some studies is not antimicrobial action but rather creating a matrix for other functionalities, the base materials like chitosan (B1678972), which can be functionalized with methacrylate groups, possess inherent antibacterial properties. xjtu.edu.cn The development of materials that inhibit the growth of microorganisms is particularly important for wound healing, as bacterial infections can significantly delay the healing process. nih.gov

A critical requirement for any biomaterial is biocompatibility, meaning it does not elicit a harmful response from the host tissue. mdpi.com Polymers and composites based on this compound have been evaluated for their interaction with various cell lines to ensure they are non-toxic and support cellular activities like adhesion and proliferation.

In one study, nanocomposites of poly(N-methacryloyl glycine) and bacterial nanocellulose were tested for cytotoxicity using an in vitro MTT assay with HaCaT human keratinocyte cells. bohrium.comua.ptnih.gov The results demonstrated that the nanocomposites were non-cytotoxic, allowing the cells to remain viable for 72 hours. bohrium.comua.ptnih.gov Another study involving a modified chitosan, N-methacryloyl chitosan (N-MAC), showed that it had no significant negative effect on cell growth and proliferation, with cell viability maintained at 96.3 ± 1.3%. xjtu.edu.cn These findings are crucial as they indicate the material's suitability for close contact with tissues in applications like wound dressings and tissue scaffolds. The ability of cells to adhere to and proliferate on a scaffold is fundamental to the success of tissue engineering strategies. uni-heidelberg.de

| Material | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Poly(N-methacryloyl glycine)/Bacterial Nanocellulose Composite | HaCaT (Human Keratinocytes) | MTT Assay | Non-cytotoxic; cells remained viable for 72 hours. | bohrium.com, nih.gov, ua.pt |

| N-methacryloyl chitosan (N-MAC) Hydrogel | Not specified | Cell Viability Test | Cell viability maintained at 96.3 ± 1.3%. | xjtu.edu.cn |

| N-methacryloyl chitosan (N-MAC) Solution | Not specified | Cell Proliferation Assay | No significant negative effect on cell growth and proliferation. | xjtu.edu.cn |

Development of Antimicrobial Materials

Controlled Drug Delivery Systems

Hydrogels are excellent candidates for controlled drug delivery systems because they can encapsulate therapeutic agents and release them in a sustained or targeted manner. mdpi.com The incorporation of functional monomers like this compound can render these hydrogels responsive to specific environmental stimuli, such as pH. mdpi.com

The carboxylic acid group in the glycine (B1666218) portion of this compound provides pH-sensitivity to its polymers. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer network with lower water uptake. Conversely, at higher pH (above the pKa of the carboxylic acid), the groups deprotonate, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and subsequent release of an encapsulated drug.

This principle has been demonstrated in several studies. Composites of poly(N-methacryloyl glycine) and bacterial nanocellulose have been developed as pH-sensitive systems for the controlled release of the non-steroidal anti-inflammatory drug, diclofenac (B195802) sodium. bohrium.comua.ptnih.govrsc.org These studies showed that the drug was largely retained within the composite at an acidic pH of 2.1, but was efficiently released at a neutral pH of 7.4. bohrium.comua.ptnih.govrsc.org This behavior makes such systems potentially suitable for oral drug delivery, where the drug is protected from the acidic environment of the stomach and released in the more neutral environment of the intestine, or for dermal applications. bohrium.comua.pt Similarly, copolymer gels of acryloyl-L-proline ethyl ester and N-methacryloyl-glycine have been shown to exhibit a pH-dependent swelling threshold, influencing the release of the drug ketoprofen. nih.gov

| Polymer System | Drug | Release Condition (Low pH) | Release Condition (High pH) | Key Finding | Reference |

|---|---|---|---|---|---|

| Poly(N-methacryloyl glycine)/Bacterial Nanocellulose | Diclofenac Sodium | Slow release at pH 2.1 | Efficient release at pH 7.4 | Drug is retained at acidic pH and released at neutral pH. | bohrium.com, nih.gov, rsc.org, ua.pt |

| Acryloyl-L-proline ethyl ester/N-methacryloyl-glycine Copolymer Gel | Ketoprofen | Swelling threshold at pH 3.0 | Evaluated at pH > 5.5 | Demonstrates pH-responsive swelling and drug diffusion characteristics. | nih.gov |

Temperature-Responsive Drug Release Mechanisms

Polymers based on this compound (NMG), particularly poly(N-acryloylglycine) (PNAG), can be engineered into "smart" hydrogels that respond to changes in environmental temperature, making them highly suitable for controlled drug delivery. expresspolymlett.com These materials often exhibit a Lower Critical Solution Temperature (LCST), a specific temperature at which the polymer undergoes a reversible phase transition. researchgate.net Below the LCST, the polymer chains are hydrophilic and exist in a swollen, expanded state within an aqueous environment. nih.gov Above the LCST, they become hydrophobic, causing the hydrogel network to shrink and expel the entrapped water and drug molecules. nih.gov

The mechanism for temperature-responsive release from these hydrogels is primarily driven by this volume phase transition. nih.gov For instance, in a study involving doxorubicin-loaded hydrogels, drug release was significantly higher at 42°C compared to 25°C or 37°C. The temperature increase above the polymer's volume phase transition temperature (VPTT) led to the compression of the hydrogel, which facilitated the diffusion of the drug out of the matrix. nih.gov

This behavior has been demonstrated in systems combining PNAG with other polymers. A novel hydrogel bead with a core-shelled structure, composed of calcium alginate and poly(N-acryloylglycine) (PAG), showed a much faster release rate for the model drug indomethacin (B1671933) at 37°C than at 24°C. expresspolymlett.com Similarly, interpenetrating polymer network (IPN) hydrogels made from N-acryloylglycine and chitosan have been developed that exhibit distinct thermal responsiveness, undergoing equilibrium swelling studies at various temperatures (25°C, 37°C, and 45°C) to characterize their potential for temperature-triggered drug release. researchgate.net The ability to tune the LCST by copolymerizing NMG with other monomers allows for the design of delivery systems that can be triggered by physiological temperatures, such as in cancerous tissues which often have a slightly elevated temperature compared to healthy tissues. researchgate.net

Targeted Drug Delivery Strategies (e.g., Receptor-Mediated Pinocytosis)

Targeted drug delivery aims to increase the concentration of a therapeutic agent in diseased tissues while minimizing exposure to healthy tissues, thereby improving efficacy and reducing side effects. juniperpublishers.com A primary strategy for active targeting is receptor-mediated endocytosis (or pinocytosis), where drug carriers are decorated with specific ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells. grafiati.comsaspublishers.com This binding event triggers the cell to internalize the carrier through an endocytic process. saspublishers.comacs.org

While the classic ligand-receptor targeting strategy has not been extensively documented for this compound homopolymers, recent research has revealed an alternative targeting mechanism inherent to its copolymers. A library of organ-targeted drug delivery systems (OTDDS) was developed using nanoparticles (NPs) made from copolymers of N-acryloyl-glycine (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA). nih.govrsc.org Researchers discovered that by systematically varying the ratio of the hydrophilic NAG and hydrophobic NAPA monomers, the resulting nanoparticles exhibited intrinsic organ-targeting specificity without the need for external targeting ligands. rsc.orgresearchgate.net

In a notable study aimed at treating triple-negative breast cancer (TNBC), a copolymer with a specific monomer ratio of 1:4 (NAG:NAPA) was found to preferentially accumulate in breast tissue compared to other organs. nih.gov These nanoparticles, with sizes ranging from 160-210 nm, were optimized for TNBC treatment. nih.gov This approach demonstrates that the physicochemical properties of the polymer itself, engineered through controlled copolymerization, can be used to direct drug carriers to a specific organ, representing a promising strategy for targeted therapy. rsc.orgresearchgate.net

Encapsulation and Release Kinetics of Therapeutic Agents

The effectiveness of a polymer-based drug delivery system relies heavily on its ability to encapsulate a therapeutic agent efficiently and release it in a controlled manner. This compound-based hydrogels and composites have been investigated for their drug loading and release properties with various therapeutic agents. The process of drug release from these polymeric systems is a complex phenomenon influenced by factors like the physicochemical properties of the drug, the structure of the polymer matrix, and the surrounding environment. researchgate.net

The release kinetics, which describe the rate and mechanism of drug transport, are often analyzed using mathematical models such as the Higuchi model (for diffusion-based release) and the Korsmeyer-Peppas model. The latter can elucidate whether the transport mechanism is Fickian diffusion (n≈0.5), non-Fickian (anomalous) transport (0.5 < n < 1.0), or Case-II transport (n ≥ 1.0), which is related to polymer chain relaxation. nih.govsaspublishers.com

Studies on NMG-based systems have shown a range of encapsulation efficiencies and release profiles. For example, composite films of bacterial cellulose and poly(methacryloyl glycine) loaded with diclofenac demonstrated pH-sensitive release, with only 9% released at pH 2.1 but 85% released at pH 7.4 over 24 hours. mdpi.com Interpenetrating polymer network (IPN) hydrogels of poly[N-acryloylglycine-chitosan] were loaded with 5-fluorouracil (B62378) (5-FU), showing that drug release was higher at pH 2.1 than at pH 7.4. researchgate.netplos.org In contrast, another study using N-succinyl chitosan/Poly(acrylamide-co-acrylic acid) hydrogels for 5-FU delivery found higher release at pH 7.4, indicating that the formulation can be tailored for colon-specific targeting. plos.org The release kinetics in this system were determined to be non-Fickian, suggesting a mechanism involving both drug diffusion and polymer swelling. plos.org

Drug Encapsulation and Release from this compound-Based Systems

| Drug | Polymer System | Encapsulation Efficiency (%) | Release Conditions | Key Findings on Release | Source |

|---|---|---|---|---|---|

| Indomethacin | Calcium alginate/Poly(N-acryloylglycine) beads | Not specified | pH 7.4 vs. pH 2.1 at 37°C | ~83.5% release in 650 min at pH 7.4; ~16.6% release at pH 2.1. | expresspolymlett.com |

| 5-Fluorouracil (5-FU) | Poly[N-acryloylglycine-chitosan] IPN hydrogels | Not specified | pH 2.1 vs. pH 7.4 at 37°C | Release was greater at pH 2.1 compared to pH 7.4. | researchgate.net |

| Diclofenac | Bacterial cellulose/Poly(methacryloyl glycine) films | Not specified | pH 7.4 vs. pH 2.1 at 37°C | 85% release in 24h at pH 7.4; 9% release in 24h at pH 2.1. | mdpi.com |

| 5-Fluorouracil (5-FU) | N-succinyl chitosan/Poly(AAm-co-AA) hydrogels* | 72.45% | pH 7.4 vs. pH 1.2 | Higher release at pH 7.4 than pH 1.2; Non-Fickian release mechanism. | plos.org |

*Note: While not a direct NMG polymer, this study references and contrasts its findings with poly(N-acryloylglycine-chitosan) systems. plos.org

Oral and Colon-Specific Drug Delivery Systems